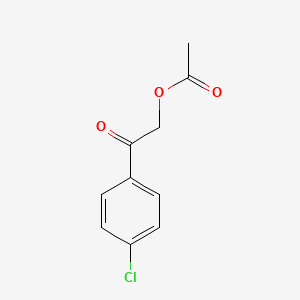

2-(4-Chlorophenyl)-2-oxoethyl acetate

Overview

Description

2-(4-Chlorophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9ClO3 It is characterized by the presence of a chlorophenyl group attached to an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl acetate typically involves the esterification of 2-(4-chlorophenyl)-2-oxoacetic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(4-chlorophenyl)-2-oxoacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield 2-(4-chlorophenyl)-2-hydroxyethyl acetate using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(4-Chlorophenyl)-2-oxoacetic acid.

Reduction: 2-(4-Chlorophenyl)-2-hydroxyethyl acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmacologically active agents. It has been utilized in the development of inhibitors for specific biological targets:

- Anticancer Activity : Research indicates that derivatives of 2-(4-Chlorophenyl)-2-oxoethyl acetate exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have demonstrated that certain analogs inhibit cell growth effectively, showcasing their potential as anticancer agents .

- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds reveal that modifications in the para position of the phenyl ring can significantly alter biological activity. This information is crucial for designing more potent derivatives .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules:

- Synthesis of Oxazolones : The compound has been utilized in the catalytic one-pot synthesis of 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones. This method involves a coupling–isomerization–elimination process that highlights the compound's utility in creating heterocyclic structures .

- Key Intermediate : As an intermediate in synthetic pathways, it plays a vital role in producing various pharmaceuticals and agrochemicals. Its ability to participate in multiple reaction types makes it a valuable asset in synthetic organic chemistry .

Case Studies

Several notable case studies illustrate the compound's applications:

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes:

- Pharmaceutical Manufacturing : Due to its role as an intermediate, it is integral to the production of various medications.

- Chemical Synthesis : Its versatility allows for incorporation into larger synthetic schemes, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Bromophenyl)-2-oxoethyl acetate: Similar structure but with a bromine atom instead of chlorine.

2-(4-Fluorophenyl)-2-oxoethyl acetate: Contains a fluorine atom in place of chlorine.

2-(4-Methylphenyl)-2-oxoethyl acetate: Features a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Biological Activity

Introduction

2-(4-Chlorophenyl)-2-oxoethyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, it may modulate receptor signaling by acting as an agonist or antagonist, influencing downstream cellular responses.

Key Mechanisms

- Enzyme Inhibition : The compound potentially inhibits enzymes critical for various metabolic pathways.

- Receptor Modulation : It may act on receptors involved in signaling cascades, affecting cellular outcomes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring and the oxoethyl group significantly influence the compound's efficacy.

Table 1: SAR Observations

The presence of electron-withdrawing groups at the para position often results in decreased activity, while certain electron-donating groups can enhance potency.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good efficacy.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Bacillus subtilis | 4.69 - 22.9 | |

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 8.33 - 23.15 |

These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its clinical applications.

Case Studies

- Anticancer Activity : In a study assessing various derivatives for cytotoxic effects against cancer cell lines, compounds related to this compound demonstrated significant growth inhibition in MCF-7 cells, with IC50 values indicating strong potential for anticancer properties .

- Inflammation Modulation : Molecular docking studies have shown that certain derivatives effectively bind to VEGFR2 kinase receptors, suggesting their potential as anti-inflammatory agents .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl acetate?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A high-yield approach involves reacting α-halo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with carboxylic acid derivatives. For example:

- Route 1 (87% yield): React benzyl bromide, 4-chlorobenzaldehyde, and acetic acid under reflux, followed by purification via flash chromatography (petroleum ether/Et₂O = 7:3) .

- Route 2 (95.7% yield): Use naphthalene-1-carboxylic anhydride and 2-bromo-1-(4-chlorophenyl)ethanone in DMF with K₂CO₃, followed by recrystallization in ethanol .

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield | Purification Technique |

|---|---|---|---|

| Nucleophilic Substitution | 2-bromo-1-(4-chlorophenyl)ethanone | 95.7% | Recrystallization (ethanol) |

| Condensation | Benzyl bromide, 4-chlorobenzaldehyde | 87% | Flash chromatography (PE/Et₂O) |

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks based on coupling constants (e.g., aromatic protons at δ 7.3–8.1 ppm, ketone carbonyl at ~δ 190–200 ppm) .

- FT-IR: Identify ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretches .

- X-ray Crystallography: Resolve molecular geometry (e.g., triclinic system, space group P1, unit cell parameters: a = 8.2277 Å, b = 9.3380 Å) .

- HPLC/HRMS: Confirm purity (>95%) and molecular weight (e.g., m/z 317.77 for C₁₇H₁₆ClNO₃) .

Q. Advanced: How does the crystal structure of derivatives inform molecular interactions?

Methodological Answer:

X-ray studies reveal intermolecular interactions critical for packing and stability:

- Dihedral Angles: The 4-chlorophenyl and ester groups form a dihedral angle of 77.9(2)°, influencing steric hindrance .

- Intermolecular Contacts: C–H···O hydrogen bonds (2.5–2.8 Å) create centrosymmetric dimers, while π-π stacking (4.76 Å) stabilizes layered structures .

- Thermal Motion: Refinement with SHELXL (riding model, Uiso(H) = 1.2–1.5Ueq(C)) validates anisotropic displacement parameters .

Q. Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

Discrepancies in NMR/IR data often arise from solvent effects or crystallographic disorder. Mitigation strategies include:

- Cross-Validation: Compare experimental data with computational simulations (e.g., DFT for IR frequencies) .

- Crystallographic Refinement: Use programs like SHELXL to model disorder and validate H-atom placement .

- Control Experiments: Replicate synthesis under inert atmospheres to exclude oxidation artifacts .

Q. Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Flash Chromatography: Use silica gel with PE/EtOAc gradients (e.g., 95:5 to 7:3) for high recovery .

- Recrystallization: Ethanol or ethyl acetate/hexane mixtures yield pure crystals (melting point: 105–106°C) .

- TLC Monitoring: Optimize solvent systems (e.g., PE/Et₂O = 20:80, Rf = 0.20) to track reaction progress .

Q. Advanced: What computational methods support the analysis of its electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) to predict HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential (MEP) maps .

- NBO Analysis: Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–Cl)) to explain charge transfer .

- Molecular Dynamics: Simulate solvent effects on reactivity using Gaussian09 or ORCA .

Q. Basic: What are common chemical reactions for functionalizing this compound?

Methodological Answer:

- Oxidation: Convert the ketone to carboxylic acid derivatives using KMnO₄/H⁺ .

- Reduction: Reduce the ketone to alcohol with NaBH₄ (e.g., yielding 2-(4-chlorophenyl)-2-hydroxyethyl acetate) .

- Nucleophilic Substitution: Replace the chloride with amines/thiols under basic conditions .

Q. Advanced: How to design experiments for studying reactivity under varying conditions?

Methodological Answer:

- Variable Solvent Screening: Test polar aprotic (DMF) vs. protic (EtOH) solvents to assess nucleophilicity .

- Catalyst Optimization: Compare yields with Pd(OAc)₂ vs. CuI in cross-coupling reactions .

- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates at different temperatures (e.g., 25–80°C) .

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUYTARZCNUSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343081 | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39561-82-5 | |

| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.